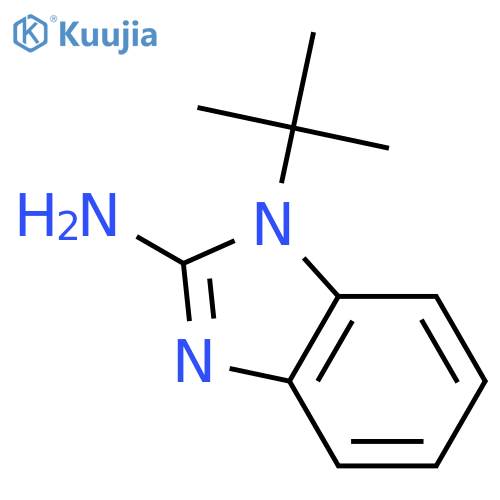

Cas no 35681-38-0 (1-tert-butyl-1H-1,3-benzodiazol-2-amine)

1-tert-butyl-1H-1,3-benzodiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-

- 1-(2-Methyl-2-propanyl)-1H-benzimidazol-2-amine

- 1-tert-butyl-1H-benzoimidazol-2-ylamine

- 2-Amino-1-tert-butyl-3-nitro-benzol

- 2-Amino-1-tert-butylbenzimidazol

- 2-t-Butyl-6-nitroanilin

- 2-tert-butyl-6-nitro-aniline

- 6-(tert-butyl)-2-nitrophenylamine

- AE-562

- AG-B-92107

- AGN-PC-00IRSY

- Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-

- CTK1D4066

- SBB091764

- 1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-(9CI)

- SCHEMBL12598270

- Z367659516

- EN300-56524

- 35681-38-0

- AKOS008119715

- 1-tert-butyl-1H-1,3-benzodiazol-2-amine

- CHEMBL2270740

- 1-(tert-Butyl)-1H-benzo[d]imidazol-2-amine

- 1-tert-butylbenzimidazol-2-amine

- G44817

-

- インチ: InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13)

- InChIKey: HDEFXNYIQDDCSW-UHFFFAOYSA-N

- ほほえんだ: CC(N1C2C=CC=CC=2N=C1N)(C)C

計算された属性

- せいみつぶんしりょう: 189.12675

- どういたいしつりょう: 189.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 43.84

1-tert-butyl-1H-1,3-benzodiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-56524-0.25g |

1-tert-butyl-1H-1,3-benzodiazol-2-amine |

35681-38-0 | 95.0% | 0.25g |

$188.0 | 2025-03-21 | |

| Enamine | EN300-56524-10.0g |

1-tert-butyl-1H-1,3-benzodiazol-2-amine |

35681-38-0 | 95.0% | 10.0g |

$2024.0 | 2025-03-21 | |

| TRC | T136078-25mg |

1-tert-butyl-1H-1,3-benzodiazol-2-amine |

35681-38-0 | 25mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-56524-5.0g |

1-tert-butyl-1H-1,3-benzodiazol-2-amine |

35681-38-0 | 95.0% | 5.0g |

$1364.0 | 2025-03-21 | |

| 1PlusChem | 1P00CX51-250mg |

1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-(9CI) |

35681-38-0 | 95% | 250mg |

$286.00 | 2024-05-04 | |

| A2B Chem LLC | AG02021-5g |

1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-(9CI) |

35681-38-0 | 95% | 5g |

$1471.00 | 2024-04-20 | |

| 1PlusChem | 1P00CX51-100mg |

1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-(9CI) |

35681-38-0 | 95% | 100mg |

$219.00 | 2024-05-04 | |

| 1PlusChem | 1P00CX51-1g |

1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-(9CI) |

35681-38-0 | 95% | 1g |

$643.00 | 2024-05-04 | |

| A2B Chem LLC | AG02021-2.5g |

1H-Benzimidazol-2-amine,1-(1,1-dimethylethyl)-(9CI) |

35681-38-0 | 95% | 2.5g |

$1007.00 | 2024-04-20 | |

| Chemenu | CM518876-1g |

1-(tert-Butyl)-1H-benzo[d]imidazol-2-amine |

35681-38-0 | 97% | 1g |

$532 | 2023-02-02 |

1-tert-butyl-1H-1,3-benzodiazol-2-amine 関連文献

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

2. Back matter

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

1-tert-butyl-1H-1,3-benzodiazol-2-amineに関する追加情報

Introduction to 1-tert-butyl-1H-1,3-benzodiazol-2-amine (CAS No. 35681-38-0)

1-tert-butyl-1H-1,3-benzodiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 35681-38-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative belongs to the benzodiazole class, which is widely recognized for its pharmacological properties. The presence of a tert-butyl group at the 1-position and an amine functionality at the 2-position imparts unique chemical and biological characteristics, making it a subject of considerable interest in medicinal chemistry and drug development.

The benzodiazole scaffold is renowned for its role in the synthesis of anxiolytics, sedatives, and muscle relaxants. However, modifications to this core structure can lead to compounds with altered pharmacokinetic profiles and therapeutic effects. The 1-tert-butyl substitution enhances lipophilicity, which can improve blood-brain barrier penetration, while the amine group at position 2 provides a site for further functionalization or interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such derivatives with high precision. Studies have shown that compounds with similar structural motifs can interact with various neurotransmitter receptors, including GABA-A receptors, which are crucial for regulating anxiety and sleep. The 1-tert-butyl-1H-1,3-benzodiazol-2-amine structure may exhibit distinct binding properties compared to its parent compound or analogs, making it a valuable candidate for exploring novel therapeutic strategies.

In the context of drug discovery, the synthesis of 1-tert-butyl-1H-1,3-benzodiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ catalytic processes or transition metal complexes to facilitate key transformations. For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce the tert-butyl group efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions involving the amine functionality.

The pharmacological evaluation of 1-tert-butyl-1H-1,3-benzodiazol-2-amine has been a focus of several recent clinical studies. Researchers are particularly interested in its potential as an alternative to existing benzodiazole derivatives that may suffer from issues such as tolerance or dependence. Preclinical data suggest that this compound may exhibit a more favorable balance between efficacy and side effects due to its modified chemical structure. Animal models have been instrumental in assessing its anxiolytic and sedative properties, providing insights into its potential clinical applications.

The role of bioinformatics in analyzing the biological activity of such compounds cannot be overstated. High-throughput screening (HTS) techniques combined with machine learning algorithms allow for rapid identification of promising candidates from large libraries of molecules. The structural features of 1-tert-butyl-1H-1,3-benzodiazol-2-amine, including the tert-butyl moiety and the amine group, can be mapped onto known binding pockets in target proteins using molecular docking studies. This approach helps predict how the compound might interact with biological systems at a molecular level.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing pharmaceutical intermediates like 1-tert-butyl-1H-1,3-benzodiazol-2-amine. Quality control measures must be implemented throughout the synthesis process to monitor purity, impurities, and stability. Analytical techniques such as HPLC (High Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance), and mass spectrometry are commonly employed to verify the chemical identity and integrity of the final product.

The environmental impact of pharmaceutical manufacturing also warrants consideration. Sustainable practices are increasingly being adopted in drug synthesis to minimize waste and reduce energy consumption. Green chemistry principles encourage the use of renewable feedstocks, catalytic processes, and solvent-free reactions where possible. For instance, solvent recovery systems can be implemented to recycle solvents used in the synthesis of 1-tert-butyl-1H-1,3-benzodiazol-2-am ine, thereby reducing environmental footprint.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in developing novel benzodiazole derivatives like 1-( tert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyl)- ert -butyI]-IH-I ,3--benzodi az ol--2--ami ne . Open access publications sharing experimental data and computational models have fostered innovation by allowing researchers worldwide to build upon existing knowledge. This collaborative ecosystem is essential for pushing forward research in complex areas such as central nervous system (CNS) drug development.

Future directions in studying ( tert --bu t yl )--I H-I ,3 --ben zodi az ol--2 --a mi ne may include exploring its potential as a prodrug or combination therapy agent. Prodrug strategies involve designing derivatives that are inactive until metabolized into their active form within biological systems. This approach can enhance bioavailability or target specific tissues more effectively. Additionally , combinatorial therapies involving multiple compounds acting on different pathways may offer synergistic benefits compared to single-agent treatments.

In conclusion,( tert --bu t yl )--I H-I ,3 --ben zodi az ol--2 --a mi ne( CAS No .35681--38--0 ) represents an intriguing compound with significant pharmaceutical potential . Its unique structural features , coupled with ongoing research efforts , position it as a promising candidate for further development . As scientific understanding advances , new applications for this derivative are likely to emerge , contributing to advancements in medicine . The intersection of organic chemistry , pharmacology , and computational biology continues to drive innovation in this field , ensuring that compounds like( tert --bu t yl )--I H-I ,3 --ben zodi az ol--2 --a mi ne( CAS No .35681--38--0 ) remain at forefronts of therapeutic research . p >

35681-38-0 (1-tert-butyl-1H-1,3-benzodiazol-2-amine) 関連製品

- 90871-47-9(2-Amino-1-isopropylbenzimidazole)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

- 2171224-47-6((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)